Adenylate Kinase Inhibition
In recombinant rat P2X3 receptors expressed in Xenopus oocytes, Ap5A acts as a full agonist with potency exceeding that of the endogenous reference agonist ATP [1]. This contrasts with rat P2X1 receptors where Ap5A exhibits only partial agonism, and rat P2X4 receptors where Ap4A alone shows equipotency with ATP but as a partial agonist [1].
| Evidence Dimension | Agonist potency at recombinant rat P2X3 receptor |
|---|---|
| Target Compound Data | Full agonist; more potent than ATP |
| Comparator Or Baseline | ATP (reference agonist; potency defined as baseline); Ap4A (full agonist, more potent than ATP); Ap6A (full agonist, more potent than ATP) |
| Quantified Difference | Ap5A > ATP in potency (full agonist); Ap4A equipotent with ATP but partial agonist at rP2X4 |
| Conditions | Recombinant rat P2X1, P2X3, and P2X4 receptors expressed in Xenopus oocytes; voltage-clamp electrophysiology |
Why This Matters
Selection of Ap5A over ATP or other ApnA homologs is essential for experiments requiring full, potent agonism specifically at P2X3 receptors, where Ap5A provides distinct pharmacological fingerprinting capabilities.
- [1] Wildman SS, Brown SG, King BF, Burnstock G. Selectivity of diadenosine polyphosphates for rat P2X receptor subunits. Eur J Pharmacol. 1999;367(1):119-123. View Source
